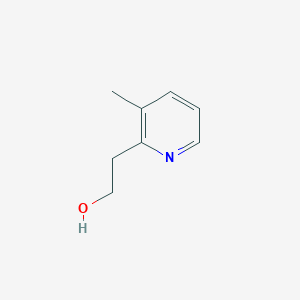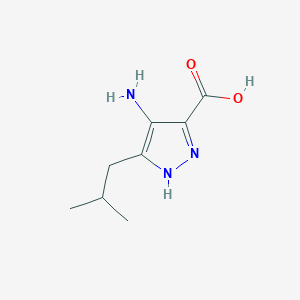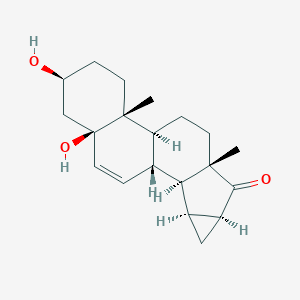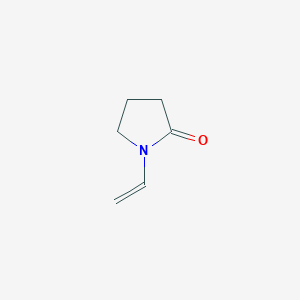
2-(3-Methylpyridin-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Methylpyridin-2-yl)ethan-1-ol” is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylpyridin-2-yl)ethan-1-ol” consists of a pyridine ring attached to an ethanol group . The pyridine ring contains a nitrogen atom and is substituted with a methyl group .Wissenschaftliche Forschungsanwendungen
Gas Chromatography and Flavor Characterization
- Mushroom-like Flavor Analysis : Gas chromatography has been utilized to characterize the mushroom-like flavor in Melittis melissophyllum L. (Lamiaceae), with 1-Octen-3-ol playing a significant role. This compound contributes to the unmistakable aroma of edible mushrooms, and its highest percentage presence was found in the essential oil of Melittis melissophyllum, suggesting potential applications in natural flavoring industries (Maggi, Papa, & Vittori, 2012).
Health and Environmental Safety
- Chlorinated Solvents in Occupational Settings : Research on chlorinated solvents like methylene chloride and trichloroethylene in occupational environments has associated these with various adverse health effects. Though not directly related to 2-(3-Methylpyridin-2-yl)ethan-1-ol, this emphasizes the importance of understanding chemical toxicities and safety in scientific applications (Ruder, 2006).
Food and Flavor Chemistry
- Branched Chain Aldehydes in Foods : The production and breakdown pathways of branched aldehydes, which are crucial for flavor in many food products, have been extensively reviewed. This highlights the role of chemical compounds in enhancing food flavor and quality (Smit, Engels, & Smit, 2009).
Membrane Science for Gas Separation
- Ionic Liquid Membranes (SILMs) for Gas Separations : SILMs have shown promise in CO2/N2 and CO2/CH4 separations, surpassing standard polymers. This research indicates potential applications in environmental and industrial processes for efficient gas separation (Scovazzo, 2009).
Novel Brominated Flame Retardants
- Indoor Air, Dust, and Consumer Goods : A critical review summarized the occurrence of novel brominated flame retardants in various environments, highlighting their potential risks and the need for further research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
Bioprocessing and Downstream Processing
- Downstream Processing of 1,3-Propanediol and 2,3-Butanediol : This review discusses the recovery and purification of biologically produced diols, crucial for their microbial production's economic feasibility. It suggests that technologies like aqueous two-phase extraction and pervaporation could improve downstream processing efficiency (Xiu & Zeng, 2008).
Heterocyclic Compounds in Pharmacology
- 2-Oxo-3-cyanopyridine Derivatives : These compounds have shown diverse biological activities, including anticancer and antibacterial effects. Their high reactivity makes them significant as chemical intermediates in various organic syntheses, demonstrating the importance of heterocyclic compounds in medicinal chemistry (Ghosh et al., 2015).
Eigenschaften
IUPAC Name |
2-(3-methylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-3-2-5-9-8(7)4-6-10/h2-3,5,10H,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJRCXUOOQZWRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561497 |
Source


|
| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpyridin-2-yl)ethan-1-ol | |
CAS RN |
4723-26-6 |
Source


|
| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)




![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)







